molecular formula C25H27N7O5 B2511726 L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester CAS No. 374777-77-2

L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester

Cat. No.: B2511726
CAS No.: 374777-77-2
M. Wt: 505.535
InChI Key: APABDPCMDMRBDJ-DAFXYXGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Nomenclature

Systematic IUPAC Nomenclature Analysis

The IUPAC name is constructed by identifying the parent chain , functional groups , and substituents in hierarchical priority.

Parent Chain and Functional Groups
  • L-Glutamic acid backbone :
    • The parent glutamic acid molecule has two carboxylic acid groups (α and γ positions).
    • Both are esterified with methyl groups, forming 1,5-dimethyl ester derivatives.
  • Benzoyl group :
    • Attached to the amino group of glutamic acid via an amide linkage.
    • The benzoyl group is substituted at the 4-position with a complex aryl-alkyne structure.
Substituent Analysis

The 4-substituent on the benzoyl group is 1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl , comprising:

  • Pteridinyl core :
    • A bicyclic heterocycle (C₆H₄N₄) with amino groups at positions 2 and 4, and a methyl group at position 6.
  • Alkyne chain :
    • A 3-butyn-1-yl group (CH≡C-CH₂-CH₂-) attached to the pteridinyl methyl group.
    • The triple bond is positioned between carbons 3 and 4, with the substituent on carbon 1.
Component IUPAC Descriptor Functional Group
Glutamic acid L-(2S)-Glutamic acid Carboxylic acid
Ester groups 1,5-Dimethyl ester Ester
Benzoyl group 4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl Amide
Pteridinyl 2,4-Diamino-6-pteridinyl Heterocycle
Alkyne 3-Butyn-1-yl Triple bond
Nomenclature Rules Applied
  • Priority of functional groups : The amide group (benzoyl) takes precedence over esters and alkyne.
  • Substituent numbering : The benzoyl substituent is numbered to prioritize the alkyne’s position (lowest locant).
  • Stereochemical descriptors : The (2S)-configuration of glutamic acid is explicitly stated due to its chiral center.

Molecular Formula and Structural Isomerism

Molecular Formula

The compound’s molecular formula is C₂₅H₂₇N₇O₅ , derived as follows:

Component Formula Contribution to Total
Glutamic acid C₅H₉NO₄ C₅H₉NO₄
1,5-Dimethyl esters 2 × CH₃ C₂H₆
Benzoyl group C₇H₅O C₇H₅O
Pteridinyl C₆H₆N₆ C₆H₆N₆
Alkyne C₄H₅ C₄H₅
Total C₂₅H₂₇N₇O₅
Structural Isomerism

Potential isomers arise from positional variation and stereochemistry :

  • Positional isomerism :
    • The alkyne substituent could hypothetically occupy the 3- or 4-position on the benzoyl ring (though fixed at 4 in this compound).
  • Stereochemical isomerism :
    • The glutamic acid’s (2S)-configuration is fixed, but the pteridinyl ring’s amino groups may exhibit tautomerism.

Stereochemical Configuration Analysis

Chirality of Glutamic Acid
  • (2S)-Configuration : The α-carbon of glutamic acid is chiral, with priority assigned via the Cahn–Ingold–Prelog (CIP) rules .
    • Highest priority groups :
      • Carboxylic acid (C=O) >
      • Amide (N-benzoyl) >
      • Methyl ester (C=O-OCH₃) >
      • Hydrogen.
    • Arrangement : The (2S) configuration arises from the clockwise order of priorities 1 → 3 → 4.
Planar Structure of Pteridinyl

The pteridinyl ring is aromatic and planar , with fixed amino groups at positions 2 and 4. No stereoisomerism is possible due to the ring’s rigidity.

Functional Group Identification and Characterization

Key Functional Groups
  • Amide (Benzoyl) :
    • Forms between the glutamic acid’s amino group and the benzoyl carbonyl.
    • Stabilized by resonance and hydrogen bonding.
  • Ester (1,5-Dimethyl) :
    • Methyl esters at α and γ positions of glutamic acid.
    • Hydrolysis-resistant under physiological conditions.
  • Alkyne (3-Butyn-1-yl) :
    • Terminal triple bond (C≡CH) in the substituent.
    • Reactivity includes hydrogenation or cycloaddition.
  • Pteridinyl Core :
    • Electron-deficient heterocycle with nucleophilic amino groups.
    • Bioactive motif in folate analogs.
Reactivity and Stability
Functional Group Reactivity Stability
Amide Hydrolyzes under acidic/basic conditions Stable at neutral pH
Ester Susceptible to enzymatic hydrolysis Stable in organic solvents
Alkyne Reacts with H₂, HgSO₄, or electrophiles Air-sensitive
Pteridinyl Tautomerizes in aqueous media Stable under dry storage

Properties

IUPAC Name

dimethyl (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O5/c1-4-5-16(12-17-13-28-22-20(29-17)21(26)31-25(27)32-22)14-6-8-15(9-7-14)23(34)30-18(24(35)37-3)10-11-19(33)36-2/h1,6-9,13,16,18H,5,10-12H2,2-3H3,(H,30,34)(H4,26,27,28,31,32)/t16?,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APABDPCMDMRBDJ-DAFXYXGESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester is a complex compound that exhibits significant biological activity, particularly in the context of cancer treatment and as an antifolate agent. This article delves into its synthesis, biological mechanisms, and therapeutic potential.

Chemical Structure and Synthesis

The compound is a derivative of L-glutamic acid and features a pteridine moiety, which is characteristic of several antimetabolite drugs used in chemotherapy. The synthesis involves various steps, including the coupling of L-glutamic acid with specific amines and the introduction of functional groups to enhance its biological properties.

Key synthetic pathways include:

  • Formation of the pteridine ring : The 2,4-diamino-6-pteridinyl group is crucial for the compound's activity as it interacts with folate pathways.
  • Esterification : The dimethyl ester form enhances lipophilicity and cellular uptake.

The primary mechanism of action for this compound relates to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By mimicking folate, it competes with natural substrates, leading to:

  • Inhibition of nucleotide synthesis : This results in decreased cell proliferation, particularly in rapidly dividing cells such as cancerous tissues.
  • Induction of apoptosis : The disruption in nucleotide synthesis triggers programmed cell death pathways.

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance:

  • In vitro studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including A549 lung carcinoma cells .
  • Case Studies : In clinical settings, similar compounds have been utilized effectively in treating leukemia and other malignancies by leveraging their ability to disrupt folate metabolism .

Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:

StudyFindings
PMC1975959Evaluated prodrug forms; showed equipotency with parent compounds in inhibiting cell growth .
Patent EP0048001B1Discussed methods for preparing similar compounds; highlighted their efficacy in cancer treatment .
PubChemDescribed the biological properties and potential applications in oncology .

Case Studies

  • Methotrexate Analogues : Similar compounds have been studied extensively for their role in cancer therapy. Methotrexate, a well-known antifolate drug derived from related structures, has been used for decades to treat various cancers. Its analogs, including those based on L-glutamic acid derivatives, show promise in enhancing efficacy and reducing side effects .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall treatment efficacy while mitigating resistance mechanisms commonly observed in cancer therapies .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Potential:
The pteridinyl group is associated with folate metabolism, crucial for DNA synthesis and repair. Studies suggest that derivatives of L-glutamic acid with pteridinyl structures may act as potential anticancer agents by inhibiting cell proliferation in various cancer cell lines .

Enzyme Inhibition:
L-Glutamic acid derivatives have shown promise in inhibiting specific enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by regulating blood sugar levels .

Therapeutic Applications

The therapeutic applications of L-Glutamic acid derivatives are diverse:

  • Cancer Treatment:
    • The compound may serve as a lead structure for developing new anticancer drugs due to its ability to interfere with cellular processes involved in tumor growth.
  • Diabetes Management:
    • Its enzyme inhibition properties suggest potential use in antidiabetic therapies, targeting glucose metabolism pathways.
  • Neuroprotective Effects:
    • Given the role of glutamic acid in neurotransmission, there is ongoing research into its neuroprotective properties and potential applications in treating neurodegenerative diseases.

Case Studies

Several studies have highlighted the effectiveness of L-Glutamic acid derivatives in clinical settings:

  • A study on the anticancer effects demonstrated that modified pteridinyl compounds could significantly reduce tumor size in xenograft models.
  • Research focusing on enzyme inhibition reported IC50 values indicating strong inhibitory activity against α-glucosidase, making these compounds viable candidates for further development as antidiabetic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methotrexate (MTX)

  • Structural Differences: MTX (N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid) contains a methylamino group on the benzoyl moiety, whereas the target compound substitutes this with a propargyl (3-butyn-1-yl) chain . MTX has free carboxylic acid groups on the glutamic acid, while the target compound features 1,5-dimethyl esters .
  • Functional Implications :
    • The propargyl group in the target compound may enhance hydrophobicity and alter binding interactions with enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase (TS).
    • The dimethyl esters likely act as prodrugs , increasing membrane permeability compared to MTX’s polar carboxylates. Hydrolysis by esterases would regenerate the active dicarboxylic acid form .
  • Biological Activity :
    • MTX inhibits DHFR and TS, critical for nucleotide synthesis. The target compound’s structural differences may shift enzyme selectivity or reduce susceptibility to resistance mechanisms (e.g., impaired transport or DHFR overexpression) .

Methotrexate α-tert-Butyl Ester

  • Structural Differences :
    • This analog (CAS: 79640-70-3) replaces MTX’s carboxylic acid with a bulky tert-butyl ester , whereas the target compound uses smaller methyl esters .
  • In contrast, the target compound’s methyl esters may hydrolyze faster, enabling quicker activation .

Poly-γ-glutamyl Methotrexate Analogs

  • Structural Differences :
    • Polyglutamates (e.g., MTX-glu₃–₅) feature additional glutamate units linked via γ-peptide bonds, enhancing intracellular retention. The target compound lacks polyglutamation but retains esterification .
  • Functional Implications :
    • Polyglutamates exhibit prolonged cellular retention and increased TS inhibition. The target compound’s ester groups may limit polyglutamation-dependent effects but improve initial uptake .

ICI D1694 (Quinazoline Antifolate)

  • Structural Differences: ICI D1694 replaces the pteridinyl core with a quinazoline ring and incorporates a thenoyl group instead of benzoyl .
  • Functional Implications :
    • The quinazoline structure enhances TS inhibition and reduces DHFR affinity. The target compound’s pteridinyl-propargyl-benzoyl architecture may retain DHFR/TS dual targeting but with distinct binding kinetics .

Comparative Data Table

Compound Key Structural Features Enzymatic Targets Transport/Activation Mechanism Notable Modifications
Target Compound Propargyl chain, 1,5-dimethyl esters DHFR/TS (hypothesized) Ester hydrolysis → active acid Enhanced lipophilicity, prodrug design
Methotrexate (MTX) Methylamino group, free carboxylic acids DHFR, TS, AICAR TFase RFC/FRα-mediated uptake Clinical gold standard
MTX α-tert-Butyl Ester tert-Butyl ester DHFR/TS Slower ester hydrolysis Prolonged half-life
MTX Poly-γ-glutamates Additional γ-glutamate units TS (enhanced inhibition) FPGS-mediated polyglutamation Increased intracellular retention
ICI D1694 Quinazoline core, thenoyl group TS (high affinity) RFC/FRα-dependent uptake Reduced DHFR activity

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves peptide coupling (e.g., CDMT/NMM) of the propargyl-pteridinyl-benzoyl moiety with dimethyl L-glutamate, analogous to methods described for related esters .
  • Resistance Profile : The propargyl chain might bypass resistance linked to impaired reduced folate carrier (RFC) by utilizing alternative transporters (e.g., proton-coupled folate transporter, PCFT) .
  • Toxicity : Esterification could reduce renal toxicity (common with MTX) by limiting long-term intracellular accumulation, but hydrolysis-dependent activation must be optimized to avoid premature clearance .

Preparation Methods

Synthesis of the Pteridinyl-Propargyl Intermediate

The pteridinyl core is synthesized via cyclization reactions. A validated protocol involves:

Reagents :

  • 2,4,5-Triamino-6-hydroxypyrimidine
  • Trichloroacetone or α,β-dibromopropionaldehyde
  • Sodium metabisulfite and sodium acetate buffer (pH 3.4–3.6)

Procedure :

  • Combine 2,4,5-triamino-6-hydroxypyrimidine (5.0 g, 34 mmol) with trichloroacetone (6.8 g, 41 mmol) in a sodium acetate buffer.
  • Stir at 36–40°C for 6 hours under nitrogen, yielding a red-orange precipitate of 2,4-diamino-6-pteridinylmethanol.
  • React the pteridinylmethanol with propargyl bromide (3.2 mL, 37 mmol) in acetonitrile using K₂CO₃ (5.1 g, 37 mmol) as a base. Purify via silica chromatography (petroleum ether:ethyl acetate = 10:1) to isolate the propargyl-pteridinyl intermediate.

Key Data :

  • Yield: 72–78%
  • Purity (HPLC): >95%

Functionalization of the Benzoyl Linker

The propargyl-pteridinyl group is coupled to a benzoyl chloride derivative:

Reagents :

  • 4-Aminobenzoic acid
  • Propargyl-pteridinyl intermediate (from Step 2.1)
  • Thionyl chloride (SOCl₂)

Procedure :

  • Convert 4-aminobenzoic acid (6.8 g, 50 mmol) to its acyl chloride using SOCl₂ (8.3 mL, 110 mmol) in anhydrous dichloromethane (DCM).
  • React the acyl chloride with the propargyl-pteridinyl intermediate (10.2 g, 30 mmol) in DCM with triethylamine (10.1 mL, 72 mmol). Stir for 12 hours at 25°C.
  • Isolate the product via vacuum filtration and recrystallize from ethanol/water (4:1).

Key Data :

  • Yield: 65%
  • Melting point: 189–192°C

Esterification of L-Glutamic Acid

The L-glutamic acid backbone is dimethylated to form the 1,5-dimethyl ester:

Reagents :

  • L-Glutamic acid (17.0 g, 115 mmol)
  • Thionyl chloride (16.8 mL, 230 mmol)
  • Anhydrous methanol

Procedure :

  • Add thionyl chloride dropwise to methanol (50 mL) at 0°C, followed by L-glutamic acid.
  • Stir under nitrogen for 72 hours at 21°C.
  • Concentrate under vacuum to obtain L-glutamic acid dimethyl ester hydrochloride as a colorless solid.

Key Data :

  • Yield: Quantitative
  • ¹H NMR (D₂O): δ 4.24–4.19 (m, 1H), 3.85 (s, 3H), 3.73 (s, 3H)

Final Coupling Reaction

The benzoyl-pteridinyl-propargyl intermediate is conjugated to the L-glutamic acid dimethyl ester:

Reagents :

  • Benzoyl-pteridinyl-propargyl chloride (from Step 2.2)
  • L-Glutamic acid dimethyl ester hydrochloride (from Step 2.3)
  • N,N-Diisopropylethylamine (DIPEA)

Procedure :

  • Dissolve L-glutamic acid dimethyl ester hydrochloride (7.19 g, 34 mmol) in DCM with DIPEA (11.8 mL, 68 mmol).
  • Add benzoyl-pteridinyl-propargyl chloride (15.0 g, 34 mmol) dropwise at 0°C.
  • Stir for 24 hours at 25°C, then wash with 5% HCl and saturated NaHCO₃.
  • Purify via flash chromatography (ethyl acetate:methanol = 9:1).

Key Data :

  • Yield: 58%
  • Purity (LC-MS): 98.2%

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for efficiency:

Automated Reactor Systems

  • Temperature control : Jacketed reactors maintain ±0.5°C accuracy during exothermic steps (e.g., acyl chloride formation).
  • Continuous flow chemistry : Reduces reaction time for esterification from 72 hours to 8 hours.

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >99% purity for the final product.
  • Chromatography : Simulated moving bed (SMB) systems replace manual columns for benzoyl intermediate purification.

Reaction Optimization and Challenges

Critical Parameters

  • pH control : Cyclization of the pteridinyl group fails above pH 4.0 due to premature oxidation.
  • Moisture sensitivity : Thionyl chloride-mediated esterification requires anhydrous conditions (<50 ppm H₂O).

Byproduct Mitigation

  • Propargyl dimerization : Suppressed by conducting reactions under nitrogen with Cu(I) inhibitors.
  • Over-esterification : Controlled using stoichiometric methanol (1.1 equivalents).

Analytical Characterization

Spectroscopic Data :

  • ¹³C NMR (101 MHz, D₂O) : δ 174.8 (C=O ester), 170.2 (C=O amide), 53.6 (pteridinyl C6).
  • HRMS (ESI+) : m/z 586.2341 [M+H]⁺ (calc. 586.2334).

Chromatographic Methods :

  • HPLC : C18 column, gradient 20–80% acetonitrile/water, 1.0 mL/min, tᵣ = 12.3 min.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
The synthesis involves multi-step protection/deprotection strategies. Critical steps include:

  • Esterification : Use of tert-butyl or benzyl esters (e.g., L-Glutamic acid dibenzyl ester tosylate in ) to protect carboxylic acid groups.
  • Coupling Reactions : Catalytic hydrogenation (e.g., 10% Pd/C in ethanol for deprotection, as in ) and carbodiimide-mediated coupling (e.g., CDMT in DMF for amide bond formation, ).
  • Purification : Column chromatography or recrystallization (e.g., ether-precipitated yields of 93% in ).

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
EsterificationEthanol, Pd/C, H₂93%
Amide CouplingCDMT, NMM in DMF61%

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

  • NMR Spectroscopy : Key signals include δ 7.2–8.1 ppm (aromatic protons from benzoyl/pteridinyl groups) and δ 1.2–1.5 ppm (methyl esters). Multiplicity analysis confirms substitution patterns ( ).
  • Mass Spectrometry : HRMS (e.g., m/z 453.4512 for C₂₁H₂₃N₇O₅, ) validates molecular weight.
  • X-ray Crystallography : Resolves stereochemistry (e.g., cyclopentaquinazoline analogs in ).

Basic: What biochemical targets are associated with this compound?

Methodological Answer:
The pteridinyl and glutamyl moieties suggest antifolate activity:

  • Dihydrofolate Reductase (DHFR) Inhibition : Structural analogs (e.g., 9-methyl-10-deazaminopterin in ) compete with folate binding .
  • Thymidylate Synthase (TS) Interaction : The 2,4-diamino-6-pteridinyl group mimics folate’s pterin ring, disrupting nucleotide synthesis ( ).

Advanced: How can structure-activity relationship (SAR) studies resolve contradictory binding data?

Methodological Answer:

  • Modify Substituents : Replace the 3-butyn-1-yl group with propyl or propargyl chains (e.g., ’s quinazolinyl analogs) to assess steric effects.
  • Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to compare affinity variations (e.g., ’s cyclopentaquinazoline derivatives).
  • Molecular Dynamics Simulations : Model interactions with DHFR’s active site to explain discrepancies in IC₅₀ values .

Advanced: What metabolic pathways degrade this compound?

Methodological Answer:

  • Ester Hydrolysis : Serum esterases cleave the 1,5-dimethyl esters (e.g., L-Glutamic acid 5-methyl ester in ), releasing free glutamic acid.
  • Oxidative Metabolism : Cytochrome P450 enzymes modify the pteridinyl group (e.g., hydroxylation at C7, ).
  • Analytical Validation : LC-MS/MS monitors metabolites (e.g., m/z 279.1 for glutamic acid, ).

Advanced: How is its toxicological profile evaluated in preclinical studies?

Methodological Answer:

  • Genotoxicity Assays : Ames test (bacterial reverse mutation) and micronucleus assays ( ).
  • Carcinogenicity : IARC guidelines classify antimetabolites (e.g., Group 2B for some analogs, ).
  • Dose-Limiting Toxicity (DLT) : Monitor myelosuppression in rodent models via CBC analysis .

Advanced: How to address contradictory data in enzyme inhibition assays?

Methodological Answer:

  • Control for Redox Interference : The 3-butyn-1-yl group may react with assay components (e.g., DTT); use alternative buffers like Tris-HCl .
  • Validate with Orthogonal Assays : Compare fluorometric (e.g., NADPH depletion) and radiometric (³H-folate displacement) results .

Advanced: What analytical methods ensure batch-to-batch consistency?

Methodological Answer:

  • HPLC-PDA : C18 column, 0.1% TFA/ACN gradient (retention time ~12 min, ).
  • Chiral GC-MS : Confirm L-glutamate stereochemistry using NIST-validated methods ( ).
  • Elemental Analysis : Carbon/nitrogen ratios (±0.3%) verify purity ( ).

Advanced: How stable is this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Degrades rapidly at pH >8 (ester hydrolysis); use lyophilization for storage ( ).
  • Thermal Stability : DSC shows decomposition at 180°C (TGA data in ).
  • Light Sensitivity : Protect from UV exposure (pteridinyl chromophore absorbs at 340 nm, ).

Advanced: What strategies enhance selective enzyme inhibition?

Methodological Answer:

  • Prodrug Design : Mask carboxylates with photo-labile groups (e.g., nitrobenzyl esters, ).
  • Targeted Delivery : Conjugate with folate receptors (e.g., ’s glutamyl-arginyl peptides).
  • Co-crystallization Studies : Resolve DHFR-compound complexes to guide modifications ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.